molecular formula C12H13N3O2 B11792233 4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-methoxyphenol

4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-methoxyphenol

Cat. No.: B11792233
M. Wt: 231.25 g/mol
InChI Key: MGJNURYQSHXZKV-UHFFFAOYSA-N
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Description

4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a cyclopropyl group attached to a triazole ring, which is further connected to a methoxyphenol moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-methoxyphenol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazo compounds and transition metal catalysts.

    Attachment of the Methoxyphenol Moiety: The final step involves the coupling of the triazole-cyclopropyl intermediate with a methoxyphenol derivative using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-methoxyphenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinone derivatives.

    Reduction: The triazole ring can be reduced under hydrogenation conditions to form dihydrotriazole derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts like sodium hydride (NaH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)aniline
  • 4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)methanol
  • 4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)benzoic acid

Uniqueness

4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is unique due to the presence of the methoxyphenol moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methoxyphenol

InChI

InChI=1S/C12H13N3O2/c1-17-10-6-8(4-5-9(10)16)12-13-11(14-15-12)7-2-3-7/h4-7,16H,2-3H2,1H3,(H,13,14,15)

InChI Key

MGJNURYQSHXZKV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NNC(=N2)C3CC3)O

Origin of Product

United States

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